1-Ethoxytetradecane
Description
1-Ethoxytetradecane (CAS: 4813-58-5), also known as ethyl tetradecyl ether, is a long-chain alkyl ether with the molecular formula C₁₆H₃₄O. It consists of a tetradecane (C₁₄) backbone substituted with an ethoxy (-OCH₂CH₃) group at the terminal carbon. This compound is widely used in industrial applications, particularly as a nonionic surfactant due to its amphiphilic properties, which enable it to reduce surface tension between liquids or liquids and solids . Its structure balances hydrophobicity (from the long alkyl chain) and mild hydrophilicity (from the ether group), making it suitable for formulations in detergents, emulsifiers, and specialty chemical products.
Properties
CAS No. |
4813-58-5 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
1-ethoxytetradecane |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-4-2/h3-16H2,1-2H3 |
InChI Key |
YBZOYAQTVRQGQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC |
Canonical SMILES |
CCCCCCCCCCCCCCOCC |
Other CAS No. |
68154-96-1 68154-98-3 72854-13-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The ethoxylation process involves the reaction of fatty alcohols with ethylene oxide. This reaction typically occurs in the presence of a catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), at elevated temperatures (around 180°C) and under controlled pressure (1-2 bar) . The reaction is highly exothermic, requiring careful control to prevent thermal runaway .
Industrial Production Methods
Industrial production of ethoxylated alcohols involves the continuous addition of ethylene oxide to the fatty alcohols in a reactor. The process is optimized to achieve the desired degree of ethoxylation, which determines the hydrophilic-lipophilic balance (HLB) of the final product. The choice of catalyst and reaction conditions can significantly influence the molecular weight distribution and functional properties of the ethoxylates .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxytetradecane primarily undergo ethoxylation reactions. They can also participate in oxidation and reduction reactions, as well as substitution reactions with halogens and other electrophiles .
Common Reagents and Conditions
Ethoxylation: Ethylene oxide, KOH or NaOH catalyst, 180°C, 1-2 bar pressure.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) under acidic or basic conditions.
Major Products
The primary products of ethoxylation are alcohol ethoxylates with varying degrees of ethoxylation. Oxidation and reduction reactions can yield corresponding aldehydes, ketones, or alcohols, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-Ethoxytetradecane have diverse applications in scientific research:
Chemistry: Used as surfactants in organic synthesis and catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for drug delivery and solubilization.
Industry: Widely used in detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of alcohols, C14-18, ethoxylated is primarily based on their surfactant properties. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic ethoxylate groups interact with water, reducing surface tension and enhancing solubility . This dual functionality allows them to effectively emulsify and solubilize various compounds.
Comparison with Similar Compounds
The following section provides a detailed comparison of 1-ethoxytetradecane with structurally and functionally related compounds, focusing on molecular properties, applications, and safety considerations.
Structural and Functional Analogues
1-Methoxyoctadecane (CAS: 6838-81-9)
- Molecular Formula : C₁₉H₄₀O
- Functional Group : Methoxy (-OCH₃)
- Key Differences :
- Longer alkyl chain (18 carbons vs. 14 in 1-ethoxytetradecane), leading to higher molecular weight (284.52 g/mol vs. ~242 g/mol).
- Reduced polarity compared to ethoxy derivatives due to the smaller methoxy group.
- Applications : Used in lubricants and surfactants where higher hydrophobicity is required.
1-Ethoxyoctane (CAS: 71060-57-6)
- Molecular Formula : C₁₀H₂₂O (simplified as ethoxy-octane)
- Functional Group : Ethoxy (-OCH₂CH₃)
- Key Differences :
- Shorter alkyl chain (8 carbons), resulting in lower molecular weight (~158 g/mol) and higher volatility.
- More soluble in water compared to longer-chain ethers.
- Applications: Limited to niche solvents or intermediates in organic synthesis.
(1-Ethoxyethoxy)cyclododecane
- Molecular Formula : C₁₆H₃₀O₂ (cyclic structure)
- Functional Group : Ethoxyethoxy (-OCH₂CH₂O-)
- Key Differences :
- Cyclic dodecane backbone with an ethoxyethoxy side chain, enhancing rigidity and stability.
- Higher oxygen content improves solubility in polar solvents.
- Applications : Acts as a perfume fixative to prolong fragrance retention, a niche application distinct from surfactants .
1-Chlorooctadecane (CAS: Referenced in hydrocarbon standards)
- Molecular Formula : C₁₈H₃₇Cl
- Functional Group : Chloro (-Cl)
- Key Differences :
- Halogenated derivative with higher reactivity compared to ethers.
- Greater environmental persistence and toxicity concerns.
- Applications : Intermediate in organic synthesis, particularly for quaternary ammonium compounds.
Comparative Data Table
Key Findings from Research
- Chain Length vs. Performance : Longer alkyl chains (e.g., 1-methoxyoctadecane) enhance hydrophobicity, making them suitable for heavy-duty lubricants. In contrast, 1-ethoxytetradecane’s intermediate chain length balances solubility and surfactant efficacy .
- Functional Group Impact : Ethoxy groups improve biodegradability compared to chloro derivatives, aligning with green chemistry trends. Methoxy groups reduce polarity but limit surfactant versatility .
- Cyclic vs. Linear Structures : Cyclic ethers like (1-ethoxyethoxy)cyclododecane exhibit superior stability in formulations requiring prolonged release (e.g., perfumes), whereas linear ethers are preferred for rapid emulsification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
